

Application Notes and Protocols: Carbonated Water as a Green Solvent in Chemistry

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Compound of Interest

Compound Name: Carbon dioxide water

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Introduction

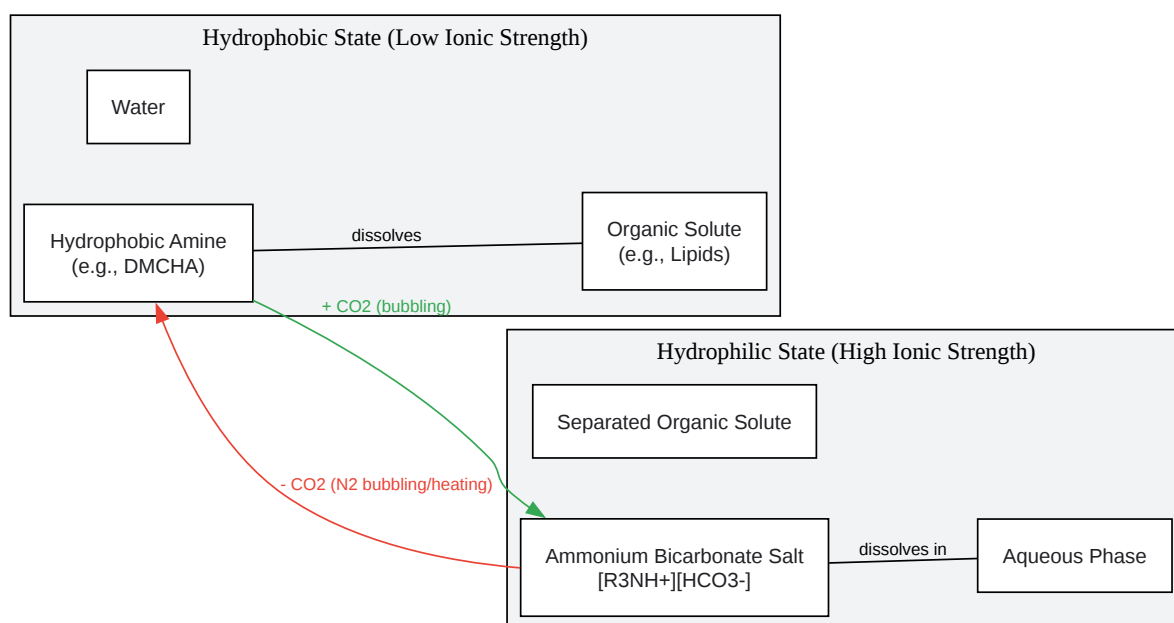
The principles of green chemistry encourage the use of environmentally benign solvents to minimize the chemical industry's impact on the environment.[1][2][3] Water is an ideal green solvent due to its non-toxicity, availability, and safety.[4][5] However, its high polarity limits its use for many organic reactions. The dissolution of carbon dioxide (CO₂) in water to form carbonic acid (H₂CO₃) creates "carbonated water," a solvent system with tunable properties.[6][7] By varying the pressure of CO₂ and the temperature, the polarity and acidity of the aqueous medium can be adjusted, offering a versatile and reversible platform for a range of chemical applications.[8][9] This "tunable" nature allows for the creation of biphasic systems that can be switched to monophasic, facilitating both reaction and separation in a single pot.[10] This document provides detailed application notes and protocols for the use of carbonated water and related CO₂-water systems in various green chemistry applications.

Switchable Solvents for Extraction: A Case Study in Biodiesel Production

Switchable solvents are a class of smart solvents that can reversibly change their physical properties, such as hydrophilicity, in response to a trigger like the introduction or removal of CO₂. [11][12] This allows for efficient extraction of target compounds and easy separation of the

solvent for reuse. A prominent application is the simultaneous extraction of lipids from wet biomass and their transesterification to produce biodiesel.[10]

Logical Relationship: The Principle of CO₂-Switchable Solvents



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Caption: Reversible switching of a solvent's hydrophilicity using CO₂.

Experimental Protocol: Simultaneous Extraction and Transesterification of Microalgal Oil

This protocol is adapted from methodologies for biodiesel production from wet microalgae using a switchable solvent.[10]

Materials:

- Wet microalgae paste (e.g., *Chlorella* sp.)
- Switchable solvent: N,N-dimethylcyclohexylamine (DMCHA)
- Methanol (reagent grade)
- Immobilized lipase (e.g., from *Candida antarctica*)
- CO₂ gas cylinder with regulator
- N₂ gas cylinder with regulator
- Pressurizable reaction vessel with magnetic stirring
- Centrifuge
- Rotary evaporator
- Gas chromatograph (GC) for FAME analysis

Procedure:

- Cell Disruption and Extraction:
 - Place a known amount of wet microalgae paste into the reaction vessel.
 - Add the switchable solvent (DMCHA) and methanol. A typical ratio is a 6:1 molar ratio of methanol to estimated oil content.
 - Seal the vessel and stir the mixture for 1 hour to disrupt the cells and extract the lipids.
- In-situ Transesterification:
 - Add the immobilized lipase to the mixture (e.g., 30% by weight of oil).
 - Pressurize the vessel with CO₂ to a desired pressure to initiate the "switched" state of the solvent, creating a single phase for the reaction.

- Maintain the reaction at a controlled temperature (e.g., 35°C) with continuous stirring for a specified duration (e.g., 1 hour).[\[10\]](#)
- Product Separation and Solvent Recovery:
 - Depressurize the vessel and bubble N₂ gas through the mixture to remove CO₂. This will "switch" the solvent back to its hydrophobic state, causing phase separation.
 - Centrifuge the mixture to separate the solid biomass, the aqueous phase, and the organic phase containing the fatty acid methyl esters (FAMES - biodiesel) and the switchable solvent.
 - Isolate the organic phase.
 - Remove the switchable solvent under reduced pressure using a rotary evaporator to obtain the crude biodiesel.
- Analysis:
 - Analyze the FAME content of the product using gas chromatography to determine the biodiesel yield.

Data Presentation: Biodiesel Yields

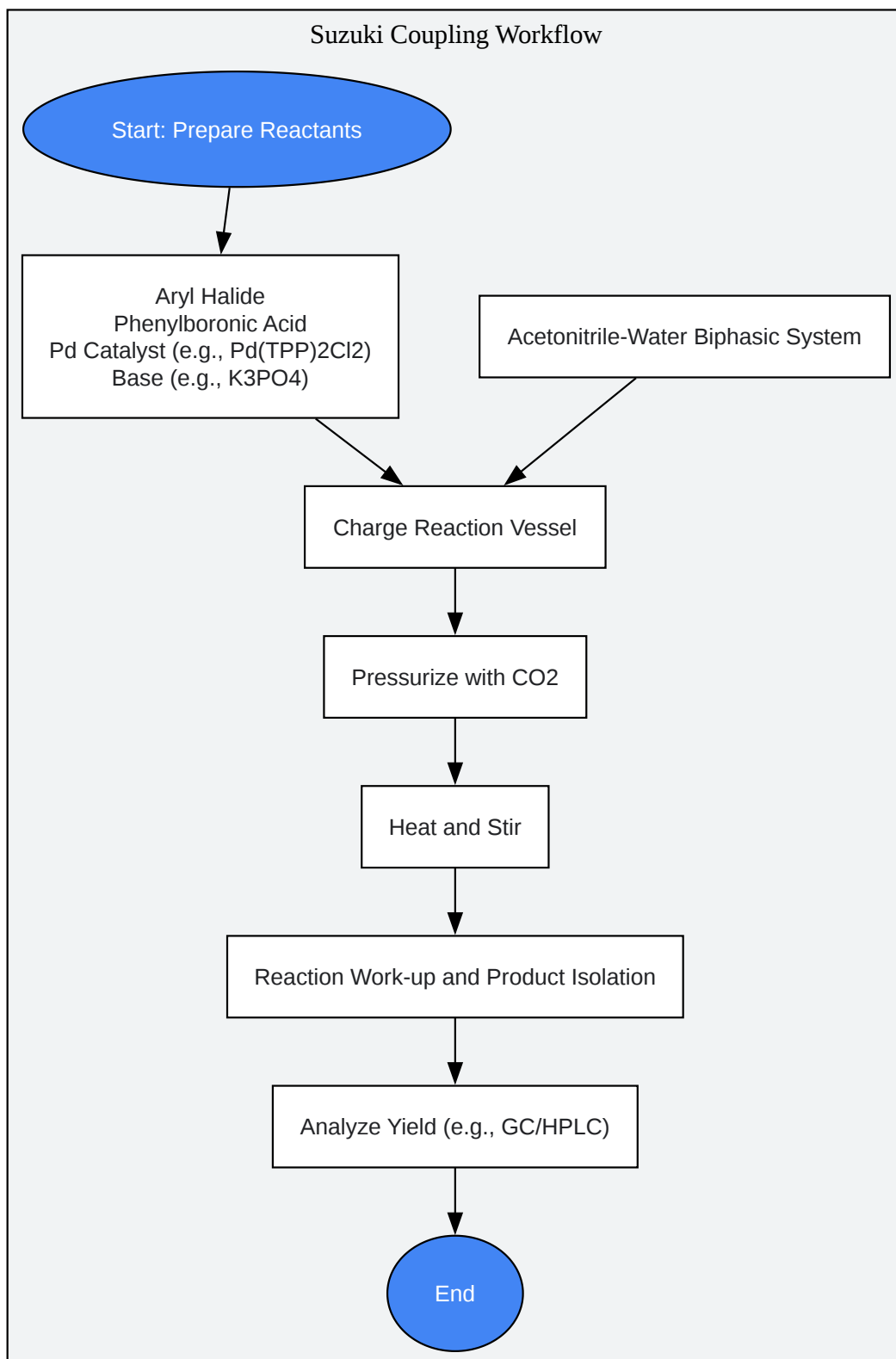
Solvent System	Temperature (°C)	Methanol/Oil Molar Ratio	Enzyme Loading (% w/w)	Biodiesel Yield (%)
DMCHA	35	6:1	30	47.5 [10]
DMCHA	63.93	10.41 (v/w)	N/A (DMCHA as catalyst)	96.07 [10]

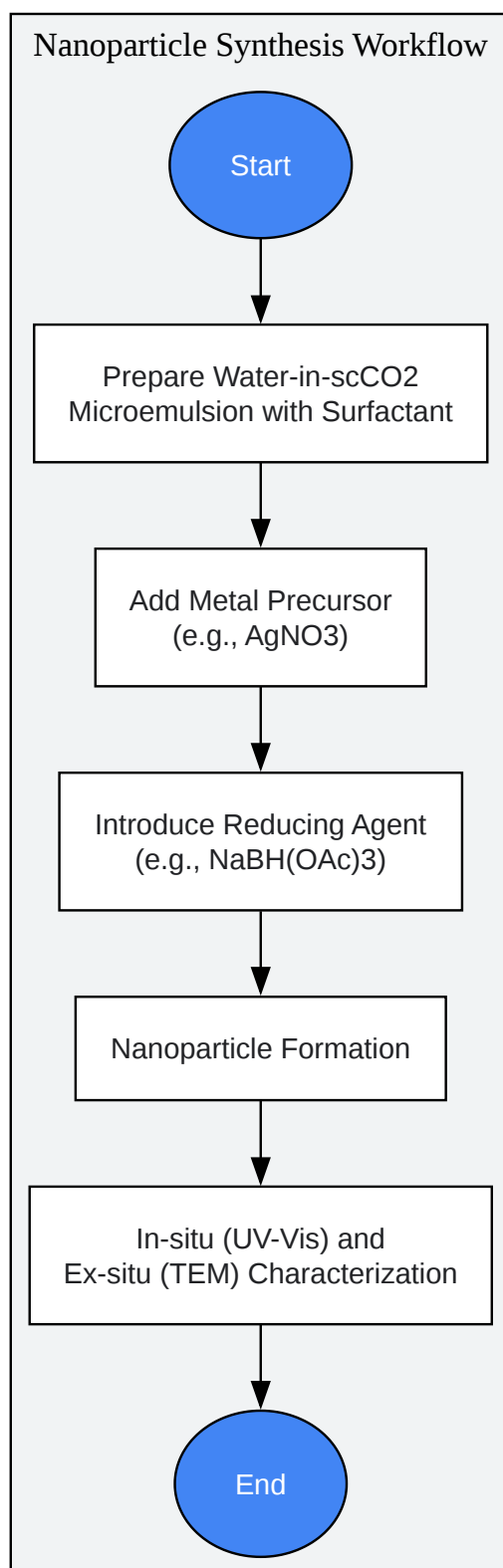
Catalysis in CO₂-Water Systems: The Suzuki Coupling Reaction

The Suzuki coupling is a cornerstone of C-C bond formation in modern organic synthesis. Performing this reaction in aqueous media is a key goal of green chemistry. The use of a CO₂

atmosphere over an aqueous-organic solvent system can influence the reaction pH and, consequently, the reaction yield, particularly for substrates with basic nitrogen centers.[\[13\]](#)[\[14\]](#)

Experimental Workflow: Suzuki Coupling under a CO₂ Atmosphere





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